molecular formula C8H10IN B3261023 3-Ethyl-4-iodoaniline CAS No. 337980-54-8

3-Ethyl-4-iodoaniline

Cat. No. B3261023
CAS RN: 337980-54-8
M. Wt: 247.08 g/mol
InChI Key: NGHPTBRVHDZITR-UHFFFAOYSA-N
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Description

3-Ethyl-4-iodoaniline is a chemical compound with the molecular formula C₈H₁₀IN . It belongs to the class of iodoanilines , which are derivatives of aniline (a primary aromatic amine) substituted with an iodine atom. The compound is typically found as a hydrochloride salt, 4-ethyl-3-iodoaniline hydrochloride .

Scientific Research Applications

Antibacterial Activity

3-Ethyl-4-iodoaniline derivatives have been explored for their antibacterial properties. A study demonstrated that compounds synthesized from similar structures were potent inhibitors of bacterial DNA polymerase IIIC, showing significant antibacterial activity against Gram-positive organisms (Zhi et al., 2005).

Supramolecular Chemistry

The compound's role in supramolecular chemistry is significant. One study found that 4-(4'-Iodo)phenoxyaniline, closely related to this compound, demonstrated isostructural properties with its bromo, chloro, and ethynyl derivatives, offering insights into conditional isomorphism (Dey & Desiraju, 2004).

Synthesis of Indoles

The compound has been used in the synthesis of functionalized indoles, an important class of heterocyclic compounds. A study utilized a Catellani and retro-Diels-Alder strategy to synthesize 4-aminoindoles, highlighting the role of this compound in complex organic synthesis (Zhang et al., 2019).

Organic Synthesis

This compound is pivotal in various organic synthesis processes. For example, its derivatives were used in a one-pot reaction involving o-iodoanilines and acid chlorides, leading to the formation of 2-substituted-4H-3,1-benzoxazin-4-ones (Larksarp & Alper, 1999).

properties

IUPAC Name

3-ethyl-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHPTBRVHDZITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318801
Record name 3-Ethyl-4-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337980-54-8
Record name 3-Ethyl-4-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337980-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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